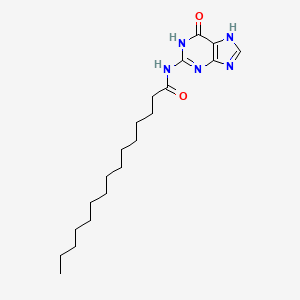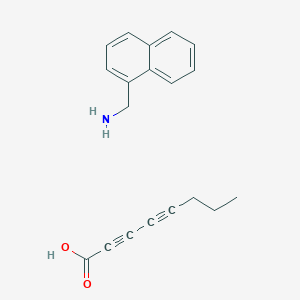
Octa-2,4-diynoic acid--1-(naphthalen-1-yl)methanamine (1/1)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Octa-2,4-diynoic acid–1-(naphthalen-1-yl)methanamine (1/1) is a chemical compound with the molecular formula C19H19NO2 and a molecular weight of 293.36 g/mol . This compound is characterized by the presence of a naphthalene ring attached to a methanamine group, and an octa-2,4-diynoic acid moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Octa-2,4-diynoic acid–1-(naphthalen-1-yl)methanamine (1/1) typically involves the reaction of naphthalen-1-ylmethanamine with octa-2,4-diynoic acid under specific reaction conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions
Octa-2,4-diynoic acid–1-(naphthalen-1-yl)methanamine (1/1) can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The reaction conditions may vary depending on the desired product and the specific reaction being carried out .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced forms of the compound .
Scientific Research Applications
Octa-2,4-diynoic acid–1-(naphthalen-1-yl)methanamine (1/1) has a wide range of scientific research applications, including:
Chemistry: The compound is used in various chemical reactions and studies to explore its reactivity and properties.
Biology: It may be used in biological studies to investigate its effects on biological systems.
Mechanism of Action
The mechanism of action of Octa-2,4-diynoic acid–1-(naphthalen-1-yl)methanamine (1/1) involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved may vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to Octa-2,4-diynoic acid–1-(naphthalen-1-yl)methanamine (1/1) include:
- Naphthalen-1-ylmethanamine
- Octa-2,4-diynoic acid
- N-(naphthalen-1-yl) phenazine-1-carboxamide
Uniqueness
The uniqueness of Octa-2,4-diynoic acid–1-(naphthalen-1-yl)methanamine (1/1) lies in its specific structural features and the combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various scientific research applications .
Properties
CAS No. |
677744-33-1 |
|---|---|
Molecular Formula |
C19H19NO2 |
Molecular Weight |
293.4 g/mol |
IUPAC Name |
naphthalen-1-ylmethanamine;octa-2,4-diynoic acid |
InChI |
InChI=1S/C11H11N.C8H8O2/c12-8-10-6-3-5-9-4-1-2-7-11(9)10;1-2-3-4-5-6-7-8(9)10/h1-7H,8,12H2;2-3H2,1H3,(H,9,10) |
InChI Key |
LVKDHNKNCJTLIN-UHFFFAOYSA-N |
Canonical SMILES |
CCCC#CC#CC(=O)O.C1=CC=C2C(=C1)C=CC=C2CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-{[(2R)-5-Bromo-2-methoxypent-4-en-1-yl]sulfanyl}-1,3-benzothiazole](/img/structure/B12523363.png)
![Benzonitrile, 2-chloro-4-[(2-methoxyethyl)propylamino]-](/img/structure/B12523377.png)
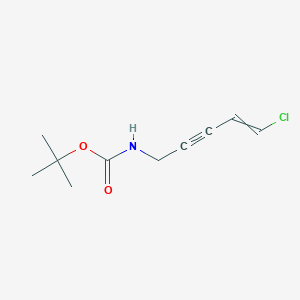
![N-[2-(1-Benzylpiperidin-4-yl)ethyl]glycinamide](/img/structure/B12523385.png)
![3-(4-Chlorophenyl)-1-methylpyrrolo[2,3-b]pyrrolizin-8(1H)-one](/img/structure/B12523401.png)
![({6-Phenyl-2-[4-(trifluoromethyl)phenyl]pyrimidin-4-yl}oxy)acetic acid](/img/structure/B12523403.png)
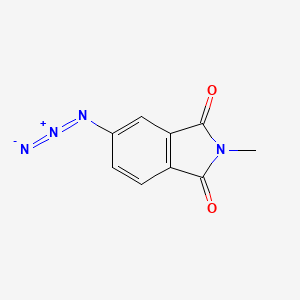
![3-[(1H-Pyrrolo[2,3-b]pyridin-3-yl)methylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B12523406.png)
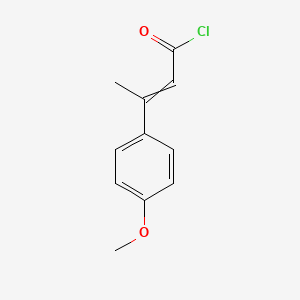
![2-{(2Z)-2-[(4-Chlorophenyl)imino]-1,3-thiazolidin-3-yl}-1-phenylethan-1-one](/img/structure/B12523412.png)
